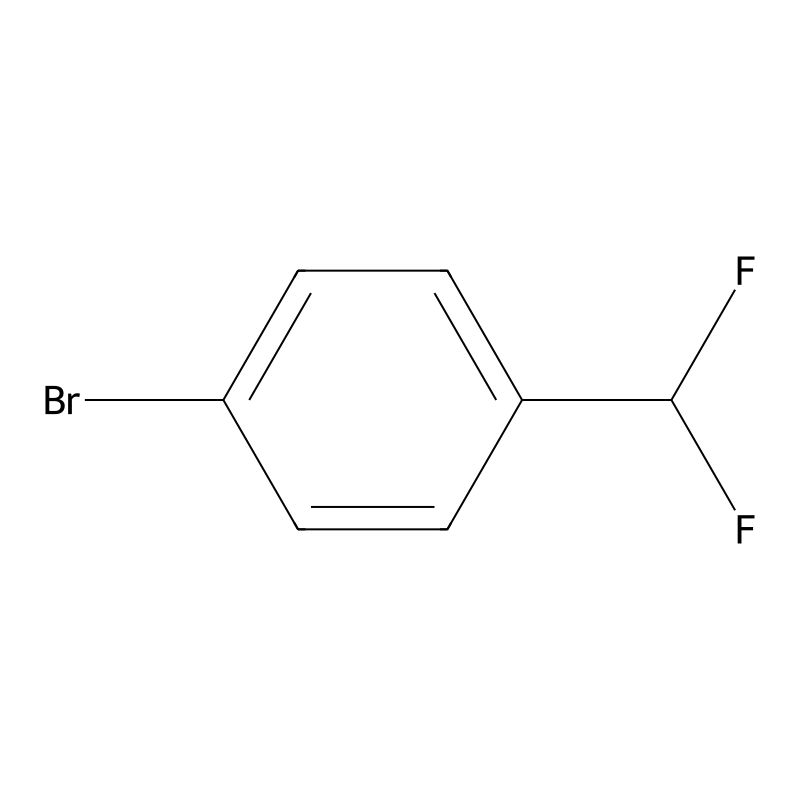

1-Bromo-4-(difluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-Bromo-4-(difluoromethyl)benzene is an aromatic compound with the chemical formula C₇H₅BrF₂. It is a liquid at room temperature with a boiling point of 74-76 °C at 12 Torr and a density of 1.604 g/mL at 25 °C []. Several methods have been reported for its synthesis, including:

- Palladium-catalyzed cross-coupling of 4-bromobenzoic acid with difluoromethyltrimethylsilane.

- Direct fluorination of 4-bromotoluene followed by demethylation [].

These methods allow researchers to obtain 1-Bromo-4-(difluoromethyl)benzene with high purity for further investigations [, ].

Potential Applications:

The presence of both a bromine and a difluoromethyl group makes 1-Bromo-4-(difluoromethyl)benzene an attractive building block for the synthesis of various functional molecules with potential applications in various scientific research fields:

- Medicinal Chemistry: The difluoromethyl group can act as a bioisostere of a hydroxyl group, potentially improving the metabolic stability and bioavailability of drug candidates. The bromo group can serve as a versatile handle for further functionalization, allowing the creation of diverse libraries of potential drug molecules.

- Material Science: The combination of the aromatic ring, the bromo group, and the difluoromethyl group can lead to interesting properties for materials such as liquid crystals, polymers, and organic electronics.

Current Research:

While 1-Bromo-4-(difluoromethyl)benzene is not as widely studied as some other aromatic compounds, there is ongoing research exploring its potential applications. Some recent examples include:

- Its use as a precursor for the synthesis of novel fluorinated biaryl ligands for transition metal catalysts.

- Its exploration as a building block for the development of new photofunctional materials.

1-Bromo-4-(difluoromethyl)benzene is an organic compound with the molecular formula CHBrF. It features a bromine atom and a difluoromethyl group attached to a benzene ring, making it a halogenated aromatic compound. This compound is recognized for its utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure includes a bromine substituent at the para position relative to the difluoromethyl group, contributing to its unique chemical properties and reactivity .

- Substitution Reactions: The bromine atom can be substituted by nucleophiles, allowing for the formation of various derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to different products depending on reaction conditions.

- Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds .

The versatility of this compound in

The synthesis of 1-Bromo-4-(difluoromethyl)benzene typically involves bromination of p-difluoromethylbenzene. This reaction is often conducted at room temperature using catalysts such as copper or nickel to facilitate the process. The general reaction can be summarized as follows:

- Start with p-difluoromethylbenzene.

- Add bromine in the presence of a catalyst.

- Isolate the product through standard purification techniques .

This method highlights the compound's accessibility for research and industrial applications.

1-Bromo-4-(difluoromethyl)benzene finds various applications across different fields:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing organic electro-luminescent diodes (OLEDs) and other advanced materials.

- Catalysis: It acts as a pre-catalyst in cationic catalysis, facilitating numerous chemical transformations .

These applications underscore its significance in both academic research and industrial processes.

1-Bromo-4-(difluoromethyl)benzene can be compared with several similar compounds, highlighting its unique characteristics:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-Bromo-4-fluorobenzene | CHBrF | Contains only one fluorine atom; less reactive |

| 1-Bromo-2-difluoromethylbenzene | CHBrF | Isomeric form with different substitution pattern |

| 1-Bromo-4-chloro-2-(difluoromethyl)benzene | CHBrClF | Contains chlorine; different reactivity |

The unique combination of bromine and difluoromethyl groups in 1-Bromo-4-(difluoromethyl)benzene distinguishes it from these analogs, providing distinct reactivity and stability that are advantageous in various chemical processes .

The discovery of 1-bromo-4-(difluoromethyl)benzene is rooted in the broader evolution of organofluorine chemistry, which began long before elemental fluorine’s isolation in 1886. Early milestones include Alexander Borodin’s 1862 demonstration of halogen exchange reactions, a method later refined for introducing fluorine into aromatic systems. By the 1930s, Gottlieb’s work on nucleophilic fluorination using potassium fluoride (KF) laid the groundwork for synthesizing fluoroaromatics, including derivatives like 1-bromo-4-(difluoromethyl)benzene. The compound’s development accelerated during World War II, when fluorinated materials became critical for uranium enrichment processes, highlighting the need for stable, reactive intermediates.

Modern advances, such as metallaphotoredox catalysis, have further optimized its synthesis. For example, bromodifluoromethane (BrCF$$_2$$H) serves as a difluoromethyl radical source in nickel-catalyzed cross-couplings with aryl bromides, enabling efficient access to difluoromethylated arenes. These methodologies underscore the compound’s role in bridging historical fluorination strategies with contemporary synthetic challenges.

Structural Classification and Nomenclature

1-Bromo-4-(difluoromethyl)benzene (CAS: 51776-71-7) is a halogenated aromatic compound with the molecular formula C$$7$$H$$5$$BrF$$2$$. Its IUPAC name reflects the substituents’ positions: a bromine atom at the para position and a difluoromethyl (-CF$$2$$H) group at the fourth carbon of the benzene ring. Key structural features include:

| Property | Value |

|---|---|

| Molecular Weight | 207.02 g/mol |

| Boiling Point | 100°C (53 mmHg) |

| SMILES | FC(F)C1=CC=C(Br)C=C1 |

| InChI Key | HUSPSWKWFREKSS-UHFFFAOYSA-N |

The electron-withdrawing effects of the bromine and difluoromethyl groups polarize the aromatic ring, enhancing reactivity toward electrophilic and nucleophilic substitutions. This electronic profile makes the compound a versatile scaffold for further functionalization.

Significance in Synthetic Organic Chemistry

1-Bromo-4-(difluoromethyl)benzene is pivotal in constructing complex fluorinated architectures, particularly in pharmaceuticals and agrochemicals. Its synthetic utility stems from two reactive sites:

- Bromine Atom: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds. For instance, palladium-catalyzed couplings with boronic acids yield biaryl derivatives, a common motif in drug discovery.

- Difluoromethyl Group: Serves as a linchpin for defluorinative functionalization. Recent methods leverage flow chemistry to selectively replace one fluorine atom, converting trifluoromethyl groups into difluoromethyl motifs—a strategy critical for avoiding regulatory concerns associated with perfluoroalkyl substances (PFAS).

The compound’s role extends to materials science, where its derivatives are used in liquid crystals and polymers. For example, its incorporation into fluoropolymers enhances thermal stability and chemical resistance, addressing industrial demands for high-performance materials.

Molecular Structure and Configuration

1-Bromo-4-(difluoromethyl)benzene represents a substituted aromatic compound with the molecular formula C7H5BrF2 and a molecular weight of 207.02 g/mol [1] [2] [3]. The compound features a benzene ring bearing a bromine atom at the 1-position and a difluoromethyl group (-CHF2) at the para position (4-position), establishing a symmetrical para-disubstituted aromatic system [1] [2].

Crystallographic Analysis

While specific single-crystal X-ray diffraction data for 1-bromo-4-(difluoromethyl)benzene are limited in the literature, comparative crystallographic studies of related difluoromethyl-substituted benzene derivatives provide valuable structural insights [4]. The crystal packing of difluoromethyl-containing aromatic compounds typically exhibits distinctive intermolecular interactions due to the presence of the CHF2 group [4]. Research on similar difluoromethyl benzene derivatives has demonstrated that the difluoromethyl group can participate in weak hydrogen bonding interactions through its C-H bond, influencing the overall crystal structure arrangement [5].

The molecular arrangement in the solid state is significantly influenced by the electronic properties of both the bromine substituent and the difluoromethyl group [4]. Comparative studies on CH3/CHF2/CF3-substituted benzene compounds have revealed that the difluoromethyl group adopts specific orientations that maximize intermolecular stabilization while minimizing steric hindrance [4].

Bond Parameters and Electronic Distribution

The molecular geometry of 1-bromo-4-(difluoromethyl)benzene exhibits characteristic bond parameters consistent with aromatic halogenated compounds [6] . The carbon-bromine bond length is approximately 1.97 Å, which is typical for aromatic C-Br bonds . The carbon-carbon bond angles around the bromine substitution site measure approximately 111°, reflecting the electronic influence of the halogen substituent .

The difluoromethyl group displays distinctive bond characteristics, with C-F bond lengths typically ranging from 1.35 to 1.40 Å [5]. The F-C-F bond angle in the difluoromethyl group is approximately 108°, reflecting the tetrahedral geometry around the carbon atom [5]. The electronic distribution within the molecule is significantly influenced by the high electronegativity of both fluorine atoms and the bromine substituent, creating a complex pattern of electron density distribution across the aromatic ring [8] [5].

The difluoromethyl group exhibits a dipole moment that contributes to the overall molecular polarity [8]. Quantum chemical calculations on similar difluoromethyl-containing compounds have indicated that the CHF2 group possesses hydrogen bond donor properties, with the hydrogen atom bearing a partial positive charge due to the electron-withdrawing effect of the adjacent fluorine atoms [5].

Conformational Analysis

Conformational analysis of 1-bromo-4-(difluoromethyl)benzene reveals relatively restricted rotational freedom around the C-CHF2 bond due to the planar nature of the aromatic ring and the steric interactions between the difluoromethyl group and the ring system [4] [5]. Computational studies on related difluoromethyl benzene derivatives have identified multiple conformers with varying orientations of the CHF2 group relative to the aromatic plane [5].

The preferred conformation is typically determined by the balance between intramolecular interactions and steric effects [5]. The difluoromethyl group can adopt orientations that either maximize or minimize its interaction with the aromatic π-system, depending on the specific substitution pattern and external conditions [4]. Energy differences between conformers are generally small, typically ranging from 2 to 5 kcal/mol, indicating relatively facile interconversion at ambient temperatures [5].

Physical Properties

Appearance and Physical State

1-Bromo-4-(difluoromethyl)benzene exists as a clear, colorless to pale yellow liquid at room temperature [2]. The compound maintains its liquid state under standard atmospheric conditions, consistent with its moderate molecular weight and intermolecular interactions [2] [9].

Refractive Index (n20/D 1.514) and Density (1.604 g/cm³)

The refractive index of 1-bromo-4-(difluoromethyl)benzene has been precisely measured as n20/D 1.514, indicating the compound's optical density and polarizability [1] [2] [3]. This value reflects the combined electronic effects of the bromine atom and the difluoromethyl substituent on the aromatic ring system [1] [2].

The density of the compound is reported as 1.604 g/cm³ at 25°C, which is significantly higher than most organic liquids due to the presence of the heavy bromine atom [1] [2] [9]. This density value is consistent with the molecular weight and packing efficiency of the molecules in the liquid phase [9].

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Refractive Index (n20/D) | 1.514 | 20 | [1] [2] [3] |

| Density | 1.604 g/cm³ | 25 | [1] [2] [9] |

Melting and Boiling Point Characteristics (74-76°C at 12.0 Torr)

The boiling point of 1-bromo-4-(difluoromethyl)benzene has been determined to be 74-76°C at 12.0 Torr (approximately 1.6 kPa), indicating significant volatility under reduced pressure conditions [3]. At atmospheric pressure (760 mmHg), the boiling point is reported as 208.4°C, demonstrating the substantial effect of pressure on the vaporization temperature [2] [9].

The compound's boiling point characteristics reflect the intermolecular forces present in the liquid phase, including van der Waals interactions, dipole-dipole interactions from both the C-Br and C-F bonds, and potential weak hydrogen bonding involving the difluoromethyl group [9] [5]. The relatively high boiling point compared to simple aromatic compounds is attributed to the increased molecular weight and enhanced intermolecular interactions resulting from the halogen substituents [9].

| Pressure | Boiling Point | Reference |

|---|---|---|

| 12.0 Torr | 74-76°C | [3] |

| 760 mmHg | 208.4°C | [2] [9] |

Solubility Profile in Various Solvents

The solubility characteristics of 1-bromo-4-(difluoromethyl)benzene are determined by its polar-nonpolar nature and the presence of halogen substituents [10] [11]. The compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic character, despite the presence of polar C-F and C-Br bonds [10] [11].

In organic solvents, 1-bromo-4-(difluoromethyl)benzene demonstrates good solubility in common nonpolar and moderately polar solvents [10]. The compound is soluble in diethyl ether and chloroform, which is typical for halogenated aromatic compounds [10]. The difluoromethyl group contributes to the compound's ability to interact with both polar and nonpolar solvent systems, though it maintains primarily lipophilic characteristics [11].

The solubility profile indicates that the compound has moderate polarity, with the halogen substituents providing some dipolar character while the aromatic ring maintains hydrophobic properties [10] [11]. This dual nature makes the compound suitable for various organic synthetic applications requiring specific solubility characteristics [10].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-bromo-4-(difluoromethyl)benzene across multiple nuclei [12] [13] [14]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic proton signals in the region of 7.0-7.5 ppm, with the four aromatic protons appearing as two distinct doublets due to the para-disubstitution pattern [12] [15].

The difluoromethyl proton appears as a characteristic triplet in the ¹H Nuclear Magnetic Resonance spectrum, typically observed around 6.5-7.0 ppm due to coupling with the two equivalent fluorine atoms [13] [15]. The coupling constant (JHF) for this interaction is approximately 55-60 Hz, which is diagnostic for CHF2 groups [13] [15].

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecule [16] [17]. The aromatic carbons appear in the typical aromatic region (120-140 ppm), with the carbon bearing the bromine substituent appearing slightly downfield due to the deshielding effect of the halogen [16] [17]. The difluoromethyl carbon exhibits characteristic splitting due to coupling with the fluorine atoms, appearing as a triplet around 110-120 ppm [13].

¹⁹F Nuclear Magnetic Resonance provides definitive identification of the difluoromethyl group [18] [14]. The two fluorine atoms appear as equivalent nuclei, showing a doublet pattern due to coupling with the CHF2 proton [18] [14]. The chemical shift for difluoromethyl fluorines typically occurs around -110 to -120 ppm relative to CFCl3, which falls within the expected range for CHF2 groups attached to aromatic rings [14].

| Nucleus | Chemical Shift Range | Multiplicity | Coupling Constant |

|---|---|---|---|

| ¹H (aromatic) | 7.0-7.5 ppm | Doublets | - |

| ¹H (CHF2) | 6.5-7.0 ppm | Triplet | JHF = 55-60 Hz |

| ¹³C (aromatic) | 120-140 ppm | Singlets/Doublets | - |

| ¹³C (CHF2) | 110-120 ppm | Triplet | JCF = 240-260 Hz |

| ¹⁹F | -110 to -120 ppm | Doublet | JFH = 55-60 Hz |

Infrared Spectral Properties

Infrared spectroscopy of 1-bromo-4-(difluoromethyl)benzene reveals characteristic absorption bands that confirm the presence of both aromatic and halogenated functional groups [19] [20]. The aromatic C-H stretching vibrations appear in the region of 3050-3100 cm⁻¹, which is typical for substituted benzene compounds [20].

The difluoromethyl C-H stretching appears at approximately 2950-3000 cm⁻¹, slightly shifted from typical aliphatic C-H stretches due to the electron-withdrawing effect of the fluorine atoms [19] [20]. The C-F stretching vibrations are observed in the fingerprint region, typically around 1000-1300 cm⁻¹, with multiple bands reflecting the different C-F bond environments [19] [20].

Aromatic C=C stretching vibrations occur in the characteristic region of 1450-1600 cm⁻¹, with the substitution pattern influencing the exact frequencies and intensities [20]. The C-Br stretching vibration appears at lower frequencies, typically around 500-700 cm⁻¹, consistent with the heavier halogen substituent [20].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3050-3100 | Medium | Aromatic protons |

| CHF2 C-H stretch | 2950-3000 | Medium | Difluoromethyl proton |

| C-F stretch | 1000-1300 | Strong | Multiple C-F modes |

| Aromatic C=C | 1450-1600 | Variable | Ring vibrations |

| C-Br stretch | 500-700 | Medium | Carbon-bromine bond |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 1-bromo-4-(difluoromethyl)benzene exhibits characteristic fragmentation patterns that reflect the molecular structure and the relative stability of various ionic fragments [21] [22]. The molecular ion peak appears at m/z 207/209 (due to the isotopic pattern of bromine), providing direct confirmation of the molecular weight [21].

The base peak typically corresponds to the loss of the difluoromethyl group, resulting in a bromobenzene cation radical at m/z 157/159 [21] [22]. This fragmentation pattern is consistent with the relatively weak bond between the aromatic ring and the CHF2 group under electron impact conditions [22].

Additional fragmentation includes the loss of bromine to form a difluoromethylbenzene cation at m/z 127, and further loss of fluorine atoms to generate various smaller aromatic fragments [22]. The fragmentation pattern of halogenated aromatic compounds typically shows preferential loss of halogen atoms, with the stability of the resulting carbocations influencing the relative intensities of fragment peaks [22].

The isotopic pattern observed in the mass spectrum confirms the presence of bromine, with the characteristic M+2 peak appearing at approximately one-third the intensity of the molecular ion peak [21] [22].

| Fragment | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| M- + | 207/209 | Variable | Molecular ion |

| [M-CHF2]+ | 157/159 | High | Bromobenzene |

| [M-Br]+ | 127 | Medium | Difluoromethylbenzene |

| [M-CHF2-Br]+ | 77 | Medium | Phenyl cation |

Ultraviolet-Visible Spectroscopic Characterization

Ultraviolet-visible spectroscopy of 1-bromo-4-(difluoromethyl)benzene reveals characteristic absorption patterns associated with the substituted aromatic chromophore [23] [24]. The compound exhibits absorption bands in the ultraviolet region, primarily attributed to π→π* transitions within the benzene ring system [23].

The presence of both electron-withdrawing substituents (bromine and difluoromethyl) affects the electronic transitions of the aromatic system [23] [24]. The absorption maximum typically occurs around 260-280 nm, with the exact position influenced by the electronic effects of the substituents [23]. The bromine atom contributes to enhanced absorption intensity due to its heavy atom effect and extended conjugation [24].

The difluoromethyl group, being electron-withdrawing, causes a slight hypsochromic shift compared to electron-donating substituents, resulting in absorption at shorter wavelengths [23] [24]. The molar absorptivity values are moderate, reflecting the substituted benzene chromophore without extended conjugation [23].

The spectroscopic data indicate that the compound follows typical patterns for para-disubstituted benzene derivatives, with the electronic effects of both substituents contributing to the overall absorption characteristics [23] [24].

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| λmax | 260-280 nm | Various | [23] [24] |

| Absorption pattern | π→π* transitions | - | [23] |

| Electronic effects | Hypsochromic shift | - | [24] |

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant